molecular formula C21H19N5O B3592434 3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one

3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3592434
M. Wt: 357.4 g/mol
InChI Key: VWJGFQMQBLCINT-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a synthetic imidazolone derivative characterized by a biphenyl moiety at the 3-position and a 4,6-dimethylpyrimidin-2-ylamino group at the 2-position of the imidazolone core. The imidazolone scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-phenylphenyl)-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-12-15(2)24-20(23-14)25-21-22-13-19(27)26(21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGFQMQBLCINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Evidence Source
Target Compound Biphenyl-4-yl, 4,6-dimethylpyrimidine Not provided Not provided Hypothesized enhanced lipophilicity -
Compound A (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-...) 2,3-dihydrobenzo[b][1,4]dioxin C₁₉H₁₈N₄O₃ ~362.37 Potential Pseudomonas aeruginosa-targeting activity
3-(2-Bromophenyl)-... (CAS 633287-26-0) 2-Bromophenyl C₁₅H₁₄BrN₅O 360.21 Commercial availability; bromine enhances halogen bonding
Compound 4d (imidazolone derivative) 4-Nitrophenyl, alkyl sulfonate Not provided Not provided IC₅₀ = 134.2 µM (Hep3B cells); 85% cytotoxicity
Compound 4h (imidazolone derivative) 4-Hydroxyphenyl, alkyl sulfonate Not provided Not provided IC₅₀ = 85.1 µM (HeLa cells)
(5R)-2-amino-5-(4-fluoro-3-pyrimidin-5-ylphenyl)-... Trifluoromethoxy, pyrimidin-5-yl C₂₁H₁₅F₄N₅O₂ 445.37 Fluorine enhances metabolic stability

Key Observations

Substituent Effects on Bioactivity
  • Biphenyl vs. Dihydrodioxin (Compound A): Replacing the biphenyl group with a 2,3-dihydrobenzo[b][1,4]dioxin ring (Compound A) introduces an oxygen-rich heterocycle, which may improve solubility but reduce lipophilicity compared to the biphenyl group. This substitution could alter target specificity, as Compound A was investigated for antibacterial activity against Pseudomonas aeruginosa .
  • Halogenated Derivatives (CAS 633287-26-0): The 2-bromophenyl analog shares the dimethylpyrimidine group but incorporates bromine, which may enhance hydrophobic interactions and halogen bonding in target binding.
Solubility and Pharmacokinetics
  • Alkyl Sulfonate Modifications (Compounds 4d, 4h): Introducing sulfonate groups in imidazolone derivatives significantly improved water solubility and bioavailability, leading to notable anticancer activity (e.g., IC₅₀ = 85.1 µM against HeLa cells for Compound 4h) . In contrast, the target compound lacks polar groups, suggesting lower aqueous solubility unless the biphenyl moiety contributes to passive diffusion via lipophilicity.
Role of Pyrimidine and Fluorinated Groups
  • The 4,6-dimethylpyrimidine group in the target compound is a critical pharmacophore, enabling hydrogen bonding with biological targets. A related compound () with a pyrimidin-5-yl group and trifluoromethoxy substituents demonstrated enhanced metabolic stability due to fluorine’s electron-withdrawing effects, suggesting that the dimethylpyrimidine in the target compound may similarly stabilize binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one

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